molecular formula C13H16N2 B12991293 N-benzyl-1-(1H-pyrrol-2-yl)ethanamine

N-benzyl-1-(1H-pyrrol-2-yl)ethanamine

Cat. No.: B12991293
M. Wt: 200.28 g/mol
InChI Key: HXVIBAVPFSRUJY-UHFFFAOYSA-N
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Description

N-benzyl-1-(1H-pyrrol-2-yl)ethanamine is an organic compound that features a benzyl group attached to a pyrrole ring via an ethanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(1H-pyrrol-2-yl)ethanamine typically involves the reaction of benzyl chloride with 1-(1H-pyrrol-2-yl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(1H-pyrrol-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amine derivatives

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

N-benzyl-1-(1H-pyrrol-2-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-benzyl-1-(1H-pyrrol-2-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(1H-pyrrol-2-yl)ethanone
  • N-benzyl-1-(1H-pyrrol-2-yl)methanamine
  • N-benzyl-1-(1H-pyrrol-2-yl)propanamine

Uniqueness

N-benzyl-1-(1H-pyrrol-2-yl)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where its specific reactivity and binding characteristics can be leveraged.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

N-benzyl-1-(1H-pyrrol-2-yl)ethanamine

InChI

InChI=1S/C13H16N2/c1-11(13-8-5-9-14-13)15-10-12-6-3-2-4-7-12/h2-9,11,14-15H,10H2,1H3

InChI Key

HXVIBAVPFSRUJY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CN1)NCC2=CC=CC=C2

Origin of Product

United States

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